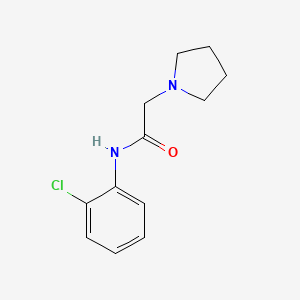

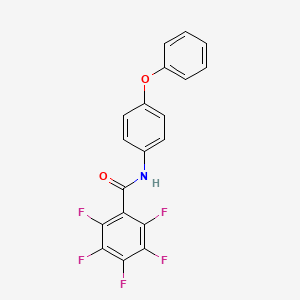

![molecular formula C18H20N2O3S B4627717 N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B4627717.png)

N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related furyl acrylamides involves the condensation of furyl acryloyl chloride with alkylamines, as demonstrated in the preparation of nineteen kinds of 3-(5-nitro-2-furyl) acrylamides, showcasing the methodological framework applicable to our compound of interest (Saikachi & Suzuki, 1958). Additionally, N(3)-Aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides synthesis through the Michael reaction highlights a strategy for incorporating amino carbonothioyl groups (Dyachenko, Krasnikov, & Khorik, 2008).

Molecular Structure Analysis

The molecular structure of related compounds can be analyzed through various spectroscopic techniques. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis, offering a blueprint for understanding the structural aspects of our compound of interest (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The reactivity of furyl and acrylamide groups in compounds similar to our subject of interest has been explored. For example, the interaction of acrylamide, acrolein, and 5-hydroxymethylfurfural with amino acids and DNA reveals the reactive nature of the α,β-unsaturated carbonyl group or aldehyde group in their structure, which is relevant to understanding the chemical behavior of our compound (Ou et al., 2020).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of "N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide" were not found, related research on furan derivatives provides insight into their solubility, stability, and other physical characteristics. The synthesis and characterization of water-soluble copolymers involving acrylamide indicate methodologies for assessing solubility and other physical properties (McCormick, Middleton, & Grady, 1992).

Chemical Properties Analysis

The chemical properties of compounds containing furyl and acrylamide units can be deduced from their reactions and interactions. The study on the interaction of acrylamide with amino acids and DNA provides valuable insights into the chemical properties, including reactivity and potential binding mechanisms, that could be applicable to our compound of interest (Ou et al., 2020).

Aplicaciones Científicas De Investigación

Interaction with Amino Acids and DNA

Compounds with structures similar to N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, such as acrylamides and acrylates, have been studied for their interactions with amino acids and DNA. These interactions are crucial for understanding the potential biological effects and applications of such compounds in biochemistry and food science. For example, the interaction of acrylamide with amino acids and DNA through Michael addition and nucleophilic reactions has been reviewed, highlighting the importance of these interactions in food science and toxicology (Ou et al., 2020).

Synthesis and Applications in Polymer Science

The synthesis and applications of furan derivatives, including acrylamides, play a significant role in polymer science. Research on the synthesis of furan derivatives, such as 3-(5-nitro-2-furyl)acrylamides, has shown their potential in creating materials with antibacterial activity and high solubility in water, indicating their applications in developing new polymers and materials with specific properties (Saikachi & Suzuki, 1958).

Catalysis and Synthetic Applications

Acrylate compounds have been explored for their use in catalysis, particularly in asymmetric conjugate addition reactions. This area of research is essential for developing methodologies for the synthesis of chiral molecules, which are of significant interest in pharmaceuticals and fine chemicals (Kano et al., 2012).

Environmental and Toxicological Studies

Studies on the metabolism and toxicological effects of acrylamide, a compound structurally related to N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, provide insights into the environmental and health implications of such chemicals. These studies are crucial for assessing the safety and environmental impact of materials containing acrylamide and similar compounds (Fennell et al., 2005).

Propiedades

IUPAC Name |

(E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-18(2,3)12-6-8-15(21)14(11-12)19-17(24)20-16(22)9-7-13-5-4-10-23-13/h4-11,21H,1-3H3,(H2,19,20,22,24)/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBVHCUPOHQAFB-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

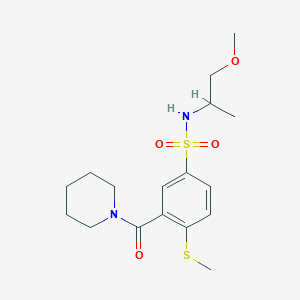

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)

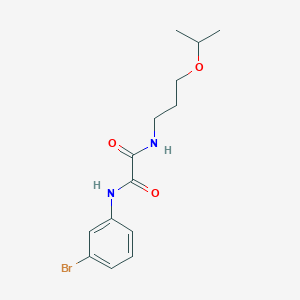

![3-{[(1H-benzimidazol-2-ylthio)acetyl]amino}benzoic acid](/img/structure/B4627658.png)

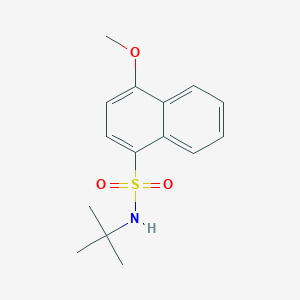

![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)

![1-[(dimethylamino)sulfonyl]-N-(3-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4627670.png)

![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)

![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)

![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)

![4-allyl-3-[(4-bromobenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4627702.png)